molecular formula C23H20ClN5O2S2 B2366457 N-(3-chloro-4-methoxyphenyl)-2-((2-(3,4-dihydroisoquinolin-2(1H)-yl)thiazolo[4,5-d]pyrimidin-7-yl)thio)acetamide CAS No. 1185102-46-8

N-(3-chloro-4-methoxyphenyl)-2-((2-(3,4-dihydroisoquinolin-2(1H)-yl)thiazolo[4,5-d]pyrimidin-7-yl)thio)acetamide

Cat. No.: B2366457
CAS No.: 1185102-46-8
M. Wt: 498.02
InChI Key: LMCKHHZIBLXVLQ-UHFFFAOYSA-N
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Description

N-(3-chloro-4-methoxyphenyl)-2-((2-(3,4-dihydroisoquinolin-2(1H)-yl)thiazolo[4,5-d]pyrimidin-7-yl)thio)acetamide is a useful research compound. Its molecular formula is C23H20ClN5O2S2 and its molecular weight is 498.02. The purity is usually 95%.
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Biological Activity

N-(3-chloro-4-methoxyphenyl)-2-((2-(3,4-dihydroisoquinolin-2(1H)-yl)thiazolo[4,5-d]pyrimidin-7-yl)thio)acetamide is a compound of interest due to its potential biological activities, including anti-inflammatory and anticancer properties. This article reviews the existing literature on its biological activity, synthesizing findings from various studies and patents.

Chemical Structure and Properties

The compound features a complex structure with multiple functional groups that contribute to its biological activity. The key components include:

  • A 3-chloro-4-methoxyphenyl moiety.
  • A thiazolo[4,5-d]pyrimidin ring.
  • A dihydroisoquinoline unit.

The molecular formula is C₁₈H₁₈ClN₃O₂S, with a molecular weight of approximately 371.87 g/mol.

Anti-inflammatory Activity

Research indicates that derivatives of thiazole and pyrimidine compounds exhibit significant anti-inflammatory properties. In particular, thiazolo[4,5-d]pyrimidine derivatives have been shown to inhibit pro-inflammatory cytokines and enzymes such as COX-II, which is crucial in the inflammatory response. For instance, certain thiazole derivatives have demonstrated IC50 values in the low micromolar range against COX-II, suggesting potent anti-inflammatory effects .

Anticancer Activity

The compound's structure suggests potential activity against various cancer cell lines. Studies have shown that compounds with similar frameworks can inhibit cell proliferation in cancers such as breast and colon cancer. The mechanism often involves the induction of apoptosis and cell cycle arrest .

The biological mechanisms through which this compound exerts its effects may include:

  • Inhibition of protein kinases : Similar compounds have been reported to inhibit PI3K pathways involved in cancer progression .
  • Modulation of inflammatory pathways : Inhibition of NF-kB signaling has been noted in related thiazole derivatives .

Case Studies

StudyFindings
Chahal et al. (2023)Reported that thiazole derivatives showed selective COX-II inhibition with IC50 values ranging from 0.011 to 1.33 μM .
Eren et al. (2023)Identified diaryl heterocycles with significant anti-inflammatory activity; compounds similar to the target compound exhibited up to 80% inhibition in inflammatory models .
Alegaon et al. (2023)Investigated various pyrazole derivatives for anti-inflammatory effects; some showed enhanced selectivity over traditional NSAIDs like Celecoxib .

Properties

IUPAC Name

N-(3-chloro-4-methoxyphenyl)-2-[[2-(3,4-dihydro-1H-isoquinolin-2-yl)-[1,3]thiazolo[4,5-d]pyrimidin-7-yl]sulfanyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20ClN5O2S2/c1-31-18-7-6-16(10-17(18)24)27-19(30)12-32-22-20-21(25-13-26-22)28-23(33-20)29-9-8-14-4-2-3-5-15(14)11-29/h2-7,10,13H,8-9,11-12H2,1H3,(H,27,30)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMCKHHZIBLXVLQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)NC(=O)CSC2=NC=NC3=C2SC(=N3)N4CCC5=CC=CC=C5C4)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20ClN5O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

498.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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